4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-ylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-9-10(13-3-1)14-8-15-11(9)16-6-4-12-5-7-16/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXVKJRWVCIJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624526 | |
| Record name | 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853680-99-6 | |
| Record name | 4-(1-Piperazinyl)pyrido[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853680-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Piperazin 1 Yl Pyrido 2,3 D Pyrimidine
Retrosynthetic Analysis of the 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary strategic disconnections.
The most intuitive disconnection is the C4-N bond of the piperazine (B1678402) ring. This bond is typically formed in the final stages of the synthesis via a nucleophilic aromatic substitution (SNAr) or a related cross-coupling reaction. This leads to two key precursors: a pyrido[2,3-d]pyrimidine (B1209978) core activated at the C-4 position (e.g., with a halogen leaving group like chlorine) and piperazine itself.
A second level of disconnection focuses on the bicyclic pyrido[2,3-d]pyrimidine core. There are two common approaches to assemble this fused ring system:
Building the pyridine (B92270) ring onto a pre-formed pyrimidine (B1678525): This is the most prevalent strategy. The disconnection is made across the pyridine ring, leading to a substituted 4-aminopyrimidine (B60600) and a three-carbon synthon. This approach leverages the rich chemistry of substituted pyrimidines. jocpr.com
Building the pyrimidine ring onto a pre-formed pyridine: This involves disconnecting the pyrimidine ring, which typically starts with a functionalized 2-aminopyridine-3-carbonitrile or related derivative.
This analysis suggests a convergent synthesis where the pyrido[2,3-d]pyrimidine core is first assembled, followed by the strategic introduction of the piperazine moiety at the C-4 position.
Classical Synthetic Routes to Pyrido[2,3-D]pyrimidine Derivatives
Classical synthetic strategies remain fundamental to accessing the pyrido[2,3-d]pyrimidine scaffold and its derivatives. These methods generally involve the construction of the fused heterocyclic system from pyrimidine precursors followed by functionalization.
The construction of the pyrido[2,3-d]pyrimidine core predominantly relies on the annulation (ring-fusion) of a pyridine ring onto an existing, appropriately substituted pyrimidine. jocpr.com This approach typically starts with a 4-aminopyrimidine derivative, which is activated at the C-5 position for electrophilic attack. The pyridine ring is then formed by reacting the aminopyrimidine with a synthon that can provide the remaining three carbon atoms of the pyridine ring.
A variety of reagents have been employed for this purpose:
1,3-Dicarbonyl Compounds: The reaction of 6-aminopyrimidines with 1,3-diketones, such as acetylacetone, in an acidic medium like phosphoric acid, is a well-established method for producing substituted pyrido[2,3-d]pyrimidines. jocpr.com
α,β-Unsaturated Ketones and Aldehydes: Condensation of 6-aminouracil (B15529) with α,β-unsaturated ketones can yield the corresponding pyrido[2,3-d]pyrimidin-2,4-diones. durham.ac.uk The reaction is believed to proceed through a sequence of Michael addition followed by cyclization and subsequent oxidation or auto-oxidation to form the aromatic pyridine ring. jocpr.com
Multicomponent Reactions (MCRs): One-pot MCRs have become an efficient and atom-economical strategy. For instance, the reaction of a 6-aminopyrimidine (like 6-aminouracil), an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile) can directly yield highly functionalized pyrido[2,3-d]pyrimidines. rsc.orgresearchgate.net
These classical methods provide robust access to the core scaffold, which can then be further modified.
| Starting Pyrimidine | Reagent(s) | Resulting Core Structure | Reference(s) |
| 6-Aminouracil | Acetylacetone / Phosphoric Acid | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |
| 6-Aminouracil | α,β-Unsaturated Ketones | Substituted Pyrido[2,3-d]pyrimidin-2,4-diones | durham.ac.uk |
| 6-Aminouracil | Aldehyde, Malononitrile (B47326) | 5-Amino-7-aryl-pyrido[2,3-d]pyrimidine-6-carbonitrile | rsc.org |
| 2,6-Diaminopyrimidin-4(3H)-one | Aldehyde, Tetrahydrofuran-2,4-dione | Substituted Pyrido[2,3-d]pyrimidine-4,7-dione | mdpi.com |
The introduction of the piperazine ring at the C-4 position is the pivotal step in synthesizing the target molecule. This is typically achieved through the nucleophilic aromatic substitution (SNAr) of a precursor where the C-4 position is substituted with a good leaving group, most commonly a chlorine atom.
The synthesis of the required 4-chloropyrido[2,3-d]pyrimidine (B1583968) intermediate is often accomplished by treating the corresponding pyrido[2,3-d]pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov Once the 4-chloro derivative is obtained, it can be reacted directly with piperazine. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or isopropanol, often in the presence of a base to neutralize the HCl generated during the reaction.
The reactivity of halopyrimidines towards nucleophilic substitution is generally high at the C-4 and C-2 positions due to the electron-withdrawing nature of the ring nitrogen atoms, which stabilize the intermediate Meisenheimer complex. stackexchange.com
More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been employed for forming C-N bonds at the C-4 position. nih.gov These methods can be advantageous when direct SNAr is sluggish or requires harsh conditions, although for piperazine, direct substitution is usually efficient.
| Precursor | Reagent | Reaction Type | Product | Reference(s) |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Piperazine | SNAr | 2-Chloro-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine | nih.gov |
| 4-Chloropyrido[2,3-d]pyrimidin-7-one | N-(3-aminopropyl)morpholine | SNAr | 4-((3-Morpholinopropyl)amino) derivative | nih.gov |
| 2,4-Dichloropyrido[2,3-d]pyrimidine | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | SNAr | 4-(Thieno[3,2-c]pyridin-5(4H,6H,7H)-yl) derivative | nih.gov |
Advanced Synthetic Methodologies for this compound
To improve reaction efficiency, reduce waste, and accelerate the synthesis of compound libraries, advanced methodologies such as microwave-assisted synthesis and flow chemistry have been applied to the preparation of pyrido[2,3-d]pyrimidines.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating. researchgate.net This technology has been successfully applied to the synthesis of the pyrido[2,3-d]pyrimidine core and its subsequent functionalization.
One-pot, microwave-assisted multicomponent reactions provide rapid access to the core scaffold. nih.gov For example, the cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile can be achieved in a single step under microwave irradiation to afford multifunctionalized pyrido[2,3-d]pyrimidines. nih.gov Furthermore, the crucial nucleophilic substitution step to introduce the piperazine moiety at the C-4 position can also be significantly accelerated using microwave heating. nih.govdntb.gov.ua Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes.
The efficiency and speed of microwave-assisted MCRs and functionalization reactions make them highly amenable to parallel synthesis. By setting up arrays of reactions in parallel, large libraries of 4-(substituted-piperazin-1-yl)pyrido[2,3-d]pyrimidine analogs can be generated rapidly, which is invaluable for medicinal chemistry programs.
| Reaction Step | Conditions | Advantage(s) | Reference(s) |
| Multicomponent Cyclocondensation | Microwave, Solvent-free | High yield, Short reaction time (1-6 min) | springerprofessional.deresearchgate.net |
| C-4 Nucleophilic Substitution | Microwave, 140 °C | Rapid reaction (6h) | nih.gov |
| Core Synthesis | Microwave, 100 °C | Good yields, Mild conditions | springerprofessional.de |
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, improved reproducibility, and seamless scalability. rsc.orguc.pt While a specific, dedicated flow synthesis of this compound has not been extensively reported, the key chemical transformations involved are highly suitable for this technology.
The annulation reactions to form the heterocyclic core and, particularly, the subsequent nucleophilic aromatic substitution (SNAr) can benefit greatly from a continuous flow setup. SNAr reactions can be exothermic, and flow reactors provide excellent temperature control, mitigating safety risks associated with thermal runaways. Furthermore, superheated conditions (high temperature and pressure) can be safely achieved in flow reactors, which can significantly accelerate reaction rates for SNAr, reducing residence times from hours to minutes.
Multi-step, or "telescoped," flow syntheses allow for the sequential formation of intermediates without the need for isolation and purification between steps. A potential flow process for the target molecule could involve an initial reactor for the formation of the 4-chloropyrido[2,3-d]pyrimidine intermediate, followed by an in-line introduction of a piperazine solution into a second heated reactor to complete the substitution, offering a highly efficient and automated production method. durham.ac.uk
Catalytic Methods for Enhanced Yields, Regio-, and Chemoselectivity
The synthesis of the foundational pyrido[2,3-d]pyrimidine core and the subsequent introduction of the piperazine moiety at the 4-position are frequently enhanced through various catalytic methods. These catalysts are crucial for improving reaction yields, shortening reaction times, and controlling selectivity.
Once the pyrido[2,3-d]pyrimidine core is assembled, often with a leaving group like a chlorine atom at the 4-position (e.g., 4-chloropyrido[2,3-d]pyrimidine), the introduction of the piperazine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. While this specific step may proceed thermally, palladium- and copper-catalyzed cross-coupling reactions have become indispensable for creating a diverse range of analogues, particularly when direct SNAr is sluggish or when forming C-C or C-S bonds at the 4-position. mdpi.com Reactions such as the Buchwald-Hartwig amination offer a powerful catalytic route for forming the C-N bond between the pyrido[2,3-d]pyrimidine C4 carbon and the piperazine nitrogen, often under milder conditions and with higher functional group tolerance than traditional methods.
The table below summarizes various catalytic systems used in the synthesis of pyrido[2,3-d]pyrimidine derivatives, highlighting their impact on yield and reaction conditions.
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2] | Three-component synthesis of pyrido[2,3-d]pyrimidine core | Amino-uracil, aryl aldehydes, malononitrile | Green procedure, catalyst reusability, amplified reaction rate, high yields. |
| Palladium (e.g., Pd(OAc)2) with phosphine (B1218219) ligands | Buchwald-Hartwig Amination | 4-chloro-pyrido[2,3-d]pyrimidine, piperazine | High functional group tolerance, excellent yields for C-N bond formation. |
| Copper (e.g., CuI) | Ullmann Condensation | 4-chloro-pyrido[2,3-d]pyrimidine, piperazine | Cost-effective alternative to palladium for C-N, C-O, and C-S bond formation. mdpi.com |
| Nano-MgO | One-pot synthesis of tetrahydropyrido[2,3-d]pyrimidine | 6-aminouracil, aryl aldehydes, malononitrile | Enhanced yields, simple workup, use of water as a solvent. |
Chemo-, Regio-, and Stereoselective Synthesis Considerations in Pyrido[2,3-D]pyrimidine Chemistry
The synthesis of a precisely substituted compound like this compound is governed by principles of selectivity.
Regioselectivity is paramount, particularly in the substitution pattern of the bicyclic core. In precursors like 2,4-dichloropyrido[2,3-d]pyrimidine, nucleophilic attack occurs preferentially at the C4 position over the C2 position. This observed regioselectivity can be explained by frontier molecular orbital theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it the more electrophilic site and thus more susceptible to nucleophilic attack. stackexchange.com This inherent electronic preference allows for the selective introduction of the piperazine moiety at the desired C4 position, leaving the C2 position available for other modifications. Furthermore, studies on related dichlorinated pyridopyrimidine systems have shown that the choice of solvent and base can be used to direct substitution to different positions, providing a powerful tool for controlling regiochemical outcomes. nih.gov
Chemoselectivity is another critical consideration, especially when working with multifunctional molecules. The synthesis must be designed to ensure that the piperazine nucleophile reacts at the intended 4-position without affecting other reactive sites in the molecule. For example, if other positions on the pyrido[2,3-d]pyrimidine ring bear functional groups like esters or nitriles, the reaction conditions for the SNAr must be mild enough to avoid their hydrolysis or transformation. The use of palladium-catalyzed cross-coupling reactions demonstrates excellent chemoselectivity, allowing for the substitution of a halide at one position while leaving other sensitive groups intact. The orthogonality of different reactive centers, such as a chloride and a sulfanyl (B85325) group, has been demonstrated, where one can be substituted via a Suzuki reaction while the other requires a different catalytic system like a Liebeskind-Srogl cross-coupling. nih.gov
Stereoselectivity primarily comes into play when substituted piperazine derivatives are used. For instance, the synthesis of the drug candidate AMG-510 involves a 4-((2S)-2-methyl-4-(prop-2-enoyl)piperazin-1-yl) group. nih.gov In such cases, the synthesis must proceed without racemization of the chiral center on the piperazine ring. This requires careful selection of non-racemizing reaction conditions (e.g., controlling temperature and basicity) during the SNAr step. The core pyrido[2,3-d]pyrimidine is planar and achiral, so stereoselectivity is not a factor in its construction unless chiral auxiliaries are used to control the orientation of substituents in more complex, non-aromatic analogues.
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of synthetic processes. The synthesis of this compound and its analogues can be made more sustainable through several approaches.
Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Green approaches favor the use of water, ethanol, or polyethylene (B3416737) glycol (PEG) as reaction media. researchgate.net The key SNAr step to introduce the piperazine moiety is often conducted in alcohols like ethanol, which is a significant improvement over more hazardous solvents. nih.gov
Catalyst Efficiency and Reusability: The use of heterogeneous and nano-catalysts aligns with green chemistry principles. These catalysts can be easily separated from the reaction mixture (e.g., via filtration or magnetic separation) and reused multiple times, reducing waste and cost. mdpi.com
Atom Economy: Multi-component reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. mdpi.com Designing the synthesis of the pyrido[2,3-d]pyrimidine core through an MCR is a key green strategy.
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes for the formation of the pyrido[2,3-d]pyrimidine scaffold, thereby lowering energy consumption. researchgate.net
Solvent-Free Reactions: Performing reactions under solvent-free or "neat" conditions, often with catalytic assistance, represents an ideal green methodology by completely eliminating solvent waste. mdpi.comunigoa.ac.in
The table below outlines the application of green chemistry principles to the synthesis of pyrido[2,3-d]pyrimidines.
| Green Chemistry Principle | Application in Synthesis | Example |
| Safer Solvents | Use of aqueous media for core synthesis. | Diammonium hydrogen phosphate (B84403) (DAHP) catalyzed reaction in water. |
| Energy Efficiency | Microwave irradiation to accelerate reactions. | Microwave-assisted one-pot synthesis of the pyrido[2,3-d]pyrimidine core. |
| Catalysis | Use of recyclable heterogeneous catalysts. | Magnetically separable nano-catalysts (e.g., Fe3O4-based). mdpi.com |
| Atom Economy | One-pot multi-component reactions. | Three-component synthesis of the core ring system from an aminopyrimidine, aldehyde, and active methylene compound. mdpi.com |
| Waste Prevention | Solvent-free reaction conditions. | Ball-milling or neat reaction of starting materials with a solid catalyst. unigoa.ac.in |
Synthetic Scale-Up Challenges and Process Optimization for this compound Analogues
Transitioning a synthetic route from a laboratory scale (milligrams to grams) to industrial production (kilograms) presents significant challenges. For a molecule like this compound, these challenges must be addressed through careful process optimization.
Key Scale-Up Challenges:
Heat Transfer: Many reactions, including the cyclization to form the core and the final SNAr substitution, can be exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, causing side reactions, product degradation, and potential safety hazards. Process optimization requires designing reactor systems with adequate cooling capacity and potentially using semi-batch or continuous flow processes to manage exotherms. mdpi.org
Mass Transfer and Mixing: In large reactors, achieving homogeneous mixing of reactants, reagents, and catalysts can be difficult. This is especially critical in heterogeneous catalysis, where poor mixing can lead to lower reaction rates and inconsistent product quality. Optimization involves selecting appropriate reactor geometries and agitation speeds.
Purification: Methods like column chromatography, which are common in the lab, are often impractical and costly for large-scale production. Process optimization focuses on developing scalable purification methods such as crystallization or salt formation to isolate the final product with high purity. The final SNAr step must be driven to completion to minimize the presence of the starting 4-chloropyrido[2,3-d]pyrimidine, which can be difficult to separate from the desired product.
Reagent Handling and Stoichiometry: Handling large quantities of reagents requires robust safety protocols. The stoichiometry of reagents, such as the piperazine used in the final step, must be carefully optimized. Using a large excess of piperazine might be feasible in the lab to drive the reaction to completion, but on a large scale, this is wasteful and complicates purification. Optimization may involve finding the minimal excess required or using a scavenger resin to remove unreacted starting material.
Process Safety: A thorough hazard evaluation is necessary to identify potential risks, such as runaway reactions or the handling of toxic reagents or intermediates. The thermal stability of all intermediates and the final product must be assessed.
A case study on scaling up the synthesis of a different pyrimidine derivative highlighted the importance of adapting reaction conditions for bulk production. For example, an aromatization step that worked well on a small scale required bubbling air through the mixture for an extended period at the pilot scale to ensure complete conversion. mdpi.org Similarly, for this compound, ensuring the final aromatization of the pyridine ring (if formed from a dihydropyridine (B1217469) intermediate) would be a critical optimization point.
Structure Activity Relationship Sar and Molecular Design Principles for 4 Piperazin 1 Yl Pyrido 2,3 D Pyrimidine Analogues
Elucidation of SAR Governing Biological Activity of Pyrido[2,3-D]pyrimidine (B1209978) Scaffolds
The pyrido[2,3-d]pyrimidine nucleus is considered a privileged structure in drug discovery, analogous to other bicyclic nitrogen-containing heterocycles like purines and quinazolines. rsc.org Its derivatives have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. jocpr.com The biological activity of these scaffolds is largely attributed to their ability to mimic endogenous purine (B94841) bases, allowing them to interact with the ATP-binding sites of various enzymes, particularly kinases. nih.gov
Contribution of the Piperazine (B1678402) Ring and its Substituents to Ligand Efficacy and Selectivity
The introduction of a piperazine ring at the 4-position of the pyrido[2,3-d]pyrimidine scaffold is a critical design element that significantly influences ligand efficacy and selectivity. The piperazine moiety often serves as a versatile linker, extending into solvent-exposed regions of the target protein and allowing for the introduction of various substituents to fine-tune the pharmacological properties of the compound.
The basic nitrogen of the piperazine ring can form crucial hydrogen bonds or salt bridges with acidic residues in the target's active site, thereby enhancing binding affinity. Furthermore, the piperazine ring's conformationally flexible nature allows it to adopt an optimal orientation for binding.
Substituents on the distal nitrogen of the piperazine ring are paramount for modulating potency and selectivity. Research on analogous 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as Akt inhibitors has provided valuable insights that are likely transferable to the pyrido[2,3-d]pyrimidine series. nih.gov In this analogous series, the introduction of various aryl, heteroaryl, and alkyl groups on the piperazine nitrogen led to a wide range of inhibitory activities.
For instance, the nature of the substituent on the piperazine ring can dramatically impact the inhibitory concentration (IC50) values against specific kinases. A study on pyrrolo[2,3-d]pyrimidine derivatives demonstrated that different substituents on the piperazine ring led to a significant variation in Akt1 inhibitory potency. nih.gov
Below is an interactive data table summarizing the structure-activity relationship of substituents on the piperazine ring of a closely related pyrrolo[2,3-d]pyrimidine scaffold. nih.gov
| Compound | R Group on Piperazine | Akt1 IC50 (nM) |
| 5a | H | >10000 |
| 5b | 2-Fluorophenyl | 1140 |
| 5q | 2-Pyrimidinyl | 18.0 |
| 5t | 2-Pyrazinyl | 21.3 |
This data is derived from a study on pyrrolo[2,3-d]pyrimidine analogues and is presented here to illustrate the potential impact of piperazine substituents on a closely related scaffold. nih.gov
The data suggests that heteroaromatic substituents on the piperazine ring, such as pyrimidinyl and pyrazinyl groups, can significantly enhance inhibitory potency compared to an unsubstituted or a simple fluorophenyl-substituted piperazine. This enhancement is likely due to additional favorable interactions with the target protein.
Impact of Substituent Modifications on the Pyrido[2,3-D]pyrimidine Nucleus
Substitutions on the pyridine (B92270) portion of the pyrido[2,3-d]pyrimidine nucleus can have profound effects on the pharmacological properties of the resulting analogues. The pyridine ring offers several positions for modification, with each position providing a vector for interacting with different regions of the target's binding site.
For example, in the development of PIM-1 kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, modifications on the pyridine ring were shown to be critical for achieving high potency. rsc.org The introduction of bulky and lipophilic groups at certain positions can enhance van der Waals interactions with hydrophobic pockets in the kinase active site, leading to increased inhibitory activity.
The following table presents data on how substitutions on the pyridine moiety of pyrido[2,3-d]pyrimidine derivatives can influence their cytotoxic activity against cancer cell lines, which is often correlated with their kinase inhibitory potential. rsc.org
| Compound | Substituent on Pyridine Moiety | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 3 | Phenyl | 2.13 | 4.16 |
| 4 | 4-Chlorophenyl | 0.57 | 1.13 |
| 6 | 4-Methoxyphenyl | 1.84 | 3.21 |
These findings indicate that the electronic nature of the substituent on the phenyl ring attached to the pyridine moiety plays a significant role, with the electron-withdrawing chloro group in compound 4 leading to a marked increase in potency. rsc.org
The pyrimidine (B1678525) moiety of the 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine scaffold is also a key area for structural modification to optimize ligand-target interactions. The 2-position of the pyrimidine ring is particularly amenable to substitution and can be tailored to interact with the hinge region of protein kinases, a critical interaction for potent inhibition.
By introducing various amino groups with different substituents at the 2-position, it is possible to modulate the hydrogen-bonding network with the kinase hinge and thereby influence both potency and selectivity. For instance, in a series of pyrido[3,2-d]pyrimidine (B1256433) derivatives, which are isomeric to the [2,3-d] series, modifications at this position were crucial for PI3K/mTOR inhibition. While not the exact same scaffold, the principles of hinge-binding interactions are often conserved.
Rational Design Strategies for Optimizing this compound Derivatives
Fragment-based drug discovery (FBDD) is a powerful strategy for the rational design and optimization of lead compounds. This approach involves screening small, low-molecular-weight fragments for weak binding to the target of interest. Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent, drug-like molecule.
In the context of this compound derivatives, FBDD can be conceptually applied by considering the pyrido[2,3-d]pyrimidine core and the substituted piperazine as distinct fragments. The pyrido[2,3-d]pyrimidine scaffold can be considered the "anchor" fragment that establishes key interactions with the target, such as hydrogen bonding with the kinase hinge region. The substituted piperazine can then be viewed as a "growing" fragment, which can be systematically modified to explore and optimize interactions in adjacent pockets of the binding site.
Structure-Based Drug Design (SBDD) Principles Applied to Pyrido[2,3-D]pyrimidine Ligands
Structure-Based Drug Design (SBDD) has been instrumental in the development of potent and selective pyrido[2,3-d]pyrimidine ligands, particularly as kinase inhibitors. nih.govrsc.org This approach relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, to guide the design of complementary ligands. Molecular docking studies are a cornerstone of SBDD, allowing for the virtual screening of compounds and the prediction of binding modes and affinities within the target's active site. nih.govnih.gov
For pyrido[2,3-d]pyrimidine analogues, SBDD efforts have largely focused on their interactions with the ATP-binding pocket of various kinases. nih.govjapsonline.com The pyrido[2,3-d]pyrimidine scaffold itself is designed to mimic the adenine (B156593) ring of ATP, forming key hydrogen bonds with the hinge region of the kinase. researchgate.net The piperazine group at the C4 position often extends into the solvent-exposed region, providing a versatile point for modification to enhance potency, selectivity, and pharmacokinetic properties.
Key SBDD principles applied to this scaffold include:
Hinge-Binding: The nitrogen atoms within the pyrido[2,3-d]pyrimidine core are crucial for forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. Docking studies consistently verify this canonical binding mode. nih.gov
Gatekeeper Residue Interaction: The nature of the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a critical consideration. Ligand modifications are tailored to accommodate either bulky or small gatekeeper residues, which is a key strategy for achieving kinase selectivity.
Solvent Front Exposure: The piperazine moiety often interacts with the solvent front. Modifications at this position with polar groups can be used to improve solubility and other physicochemical properties without disrupting the core binding interactions.
A molecular docking study for a pyrido[2,3-d]pyrimidine derivative (compound 5a) into the active sites of EGFR and CDK4/cyclin D1 kinases helped to verify its binding mode and rationalize its inhibitory activity. nih.gov
Combinatorial Chemistry and Library Synthesis for Comprehensive SAR Exploration
To systematically explore the structure-activity relationships (SAR) of the this compound scaffold, combinatorial chemistry and parallel synthesis techniques have been widely adopted. These approaches allow for the rapid generation of large libraries of related compounds, where specific regions of the molecule are systematically varied. researchgate.netnih.gov
The synthesis of these libraries typically involves a multi-step sequence starting from a suitable pyrimidine precursor. nih.govmdpi.com A key intermediate is often a 4-chloro-pyrido[2,3-d]pyrimidine, which serves as a versatile electrophile for nucleophilic substitution with a diverse panel of piperazine derivatives. nbinno.com
A general synthetic strategy involves:
Core Scaffold Construction: Synthesis of the core pyrido[2,3-d]pyrimidine ring system. Various methods exist, often starting from substituted aminopyridines or pyrimidines. nih.govmdpi.com
Activation at C4: Introduction of a leaving group, typically a chlorine atom, at the 4-position of the pyrido[2,3-d]pyrimidine ring to facilitate subsequent nucleophilic substitution.
Library Generation: Reaction of the 4-chloro intermediate with a library of pre-selected, commercially available, or custom-synthesized piperazines. This step is often performed in parallel using automated synthesizers.
Further Diversification: Additional modifications can be introduced at other positions on the pyrido[2,3-d]pyrimidine ring, such as the C2, C5, or C7 positions, either before or after the introduction of the piperazine moiety.
This library-based approach enables a comprehensive exploration of the chemical space around the scaffold, allowing researchers to quickly identify key structural features that govern potency, selectivity, and drug-like properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comtandfonline.com For the this compound series, QSAR studies have been crucial in understanding the specific molecular properties that influence their inhibitory activity against targets like tyrosine kinases and cyclin-dependent kinases (CDKs). japsonline.comtandfonline.com
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For pyrido[2,3-d]pyrimidine derivatives, a wide range of descriptors are typically calculated from the 2D or 3D structures of the compounds. tandfonline.comtandfonline.com
These descriptors can be categorized as follows:
| Descriptor Class | Examples | Description |
| Constitutional (1D/2D) | Molecular weight, number of atoms, number of rings, number of hydrogen bond donors/acceptors. | Describe the basic composition and connectivity of the molecule. |
| Topological (2D) | Wiener index, Kier & Hall connectivity indices. | Characterize the branching and shape of the molecular graph. |
| Geometrical (3D) | Molecular surface area, molecular volume, principal moments of inertia. | Describe the 3D arrangement of atoms in space. |
| Quantum Chemical (3D) | HOMO/LUMO energies, dipole moment, atomic charges. | Derived from quantum mechanical calculations, they describe electronic properties. |
| Field-Based (3D/4D) | Steric fields (CoMFA), electrostatic fields (CoMFA). | Describe the interaction fields surrounding a molecule. |
In QSAR studies of aminopyrido[2,3-d]pyrimidin-7-yl derivatives, various theoretical molecular descriptors were computed solely from the structures of the compounds to develop 2D and 3D QSAR models. tandfonline.comtandfonline.com
Model Development, Validation, and Predictive Power Assessment
Once the descriptors are calculated, a mathematical model is developed to correlate them with the observed biological activity (e.g., IC50 values). japsonline.com Because the number of calculated descriptors often far exceeds the number of compounds, statistical methods capable of handling this complexity are employed. tandfonline.comtandfonline.com
Model Development:
Multiple Linear Regression (MLR): A traditional method, but less suitable when the number of descriptors is large.
Partial Least Squares (PLS): A widely used method in QSAR that can handle a large number of correlated descriptors. It was used to develop 3D QSAR models for aminopyrido[2,3-d]pyrimidin-7-yl derivatives. tandfonline.com
Ridge Regression: Used to address the problem of multicollinearity when the number of molecular descriptors is much larger than the number of observations. tandfonline.comtandfonline.com
Model Validation: A robust QSAR model must be rigorously validated to ensure its predictive power. Common validation techniques include:
Internal Validation:
Leave-One-Out (LOO) Cross-Validation (q²): A process where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The predictive ability within the training set is assessed by the q² value.
Goodness-of-fit (R²): Measures how well the model fits the training data.
External Validation:
The dataset is split into a training set (to build the model) and a test set (to independently evaluate its predictive power). The model's ability to predict the activity of the test set compounds (predictive R² or R²_pred) is the ultimate test of its utility.
For a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives, 3D QSAR models for platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and cellular-Src (c-Src) tyrosine kinases showed internal model prediction (likely referring to q²) of 86.6%, 76.4%, and 80.4%, respectively. tandfonline.com These models were then validated on external test sets to predict the biological activity of new molecules. tandfonline.com The insights gained from these validated QSAR models, particularly from the contribution plots of 3D-QSAR methods, help to identify the key steric and electrostatic features that are either favorable or unfavorable for activity, thus guiding the design of new, more potent this compound analogues. tandfonline.com
Molecular Pharmacology and Biological Mechanism of Action of 4 Piperazin 1 Yl Pyrido 2,3 D Pyrimidine
Identification and Validation of Molecular Targets for 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine
To date, no specific molecular targets have been definitively identified or validated for this compound in published research. However, based on the activity of structurally related compounds, it is hypothesized that this compound may also target protein kinases. nih.gov The pyrido[2,3-d]pyrimidine (B1209978) core can be modified to interact with the hinge region of protein kinases, a critical interaction for potent inhibition.
There are no published studies detailing the enzyme inhibition profile or kinetic parameters such as IC50 or Ki values for this compound. For related pyrido[2,3-d]pyrimidine derivatives, enzyme inhibition assays are crucial for characterizing their potency and mechanism of action. For instance, various derivatives have been shown to inhibit enzymes like PIM-1 kinase and Akt. nih.govnih.gov
A study on novel pyrido[2,3-d]pyrimidine derivatives identified potent PIM-1 kinase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, two different compounds in that study showed IC50 values of 11.4 nM and 17.2 nM against PIM-1 kinase. nih.gov Similarly, research on 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, a related scaffold, led to the discovery of Akt1 inhibitors with IC50 values as low as 18.0 nM and 21.3 nM. nih.gov
Table 1: Illustrative Enzyme Inhibition Data for Related Pyrido[2,3-d]pyrimidine Scaffolds (Note: This data is for related compounds and not for this compound)
| Compound Class | Target Enzyme | IC50 (nM) |
|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase | 11.4 |
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase | 17.2 |
| 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivative | Akt1 | 18.0 |
| 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivative | Akt1 | 21.3 |
There is no available data from receptor binding assays, including affinity constants (Kd) or receptor density (Bmax) values, for this compound.
There is no information available in the scientific literature regarding the effects of this compound on ion channel function or its potential mechanisms of modulation.
No published studies have investigated the potential for this compound to disrupt protein-protein interactions. However, the development of inhibitors that disrupt protein-protein interactions is an active area of research. rsc.org For example, a series of 4-(piperazin-1-yl)pyrimidines were designed as irreversible inhibitors of the menin-MLL interaction, which is important in certain types of leukemia. nih.gov
Elucidation of Intracellular Signaling Pathways Modulated by this compound
Due to the lack of identified molecular targets, there is no information on any intracellular signaling pathways that may be modulated by this compound. The broader class of pyrido[2,3-d]pyrimidines is known to interact with various signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. nih.govnih.gov Derivatives of this scaffold have been investigated as inhibitors of key components in these pathways, including receptor tyrosine kinases (RTKs), ABL kinase, and others. nih.govrsc.org
Cell-Based Assays for Mechanistic Investigations (e.g., Reporter Gene Assays, High-Content Screening)
No published research utilizing cell-based assays such as reporter gene assays or high-content screening to investigate the mechanism of action of this compound could be identified. Studies on related compounds have employed such assays to investigate cellular processes. For instance, cell-based NanoBRET target engagement assays have been used to evaluate the potency of NUAK1 inhibitors based on a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. acs.org Furthermore, apoptosis assays in cancer cell lines have been used to study the effects of other pyrido[2,3-d]pyrimidine derivatives. nih.gov
Ligand-Target Interaction Studies at the Atomic and Molecular Level
The biological activity of this compound and its analogs is defined by precise interactions with their target macromolecules. Advanced structural biology techniques are instrumental in elucidating these interactions, providing a detailed picture of the binding mode, conformational changes, and the structural basis for affinity and selectivity.
X-ray crystallography is a premier technique for visualizing ligand-protein interactions at atomic resolution. While a crystal structure for the specific this compound in complex with a protein target is not publicly available, extensive crystallographic data exists for analogous pyrido[2,3-d]pyrimidine derivatives, particularly as kinase inhibitors. nih.govmdpi.com These studies reveal a conserved binding pattern.
The pyrido[2,3-d]pyrimidine core typically functions as a hinge-binding motif, mimicking the adenine (B156593) region of ATP. It forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. For instance, in studies of related compounds, the N1 and N-8 positions of the pyridopyrimidine ring are often key hydrogen bond donors and acceptors, respectively. The piperazine (B1678402) group at the 4-position generally extends into a more solvent-exposed region of the active site, where it can be modified to enhance potency and selectivity. Substituents on the distal nitrogen of the piperazine ring are crucial for forming additional interactions with the target protein.
Table 1: Representative X-ray Crystallography Findings for Pyrido[2,3-d]pyrimidine Analogs in Kinase Targets
| Kinase Target | Pyrido[2,3-d]pyrimidine Analog | Key Interactions Observed |
|---|---|---|
| Cyclin-Dependent Kinase 4 (CDK4) | 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | The pyrido[2,3-d]pyrimidine core forms hydrogen bonds with the hinge region of CDK4. The 2-phenylamino group and the 6-carbonitrile provide additional contacts, while the piperazine moiety extends towards the solvent front. nih.gov |
| Protein Kinase B (Akt) | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (closely related scaffold) | The pyrrolo[2,3-d]pyrimidine core engages the kinase hinge. The substituted piperidine extends into the ATP binding pocket, with the carboxamide forming further hydrogen bonds to achieve potency and selectivity. nih.gov |
This table is illustrative and based on data from closely related analogs to infer the binding mode of this compound.
Cryo-electron microscopy (Cryo-EM) has become a powerful tool for determining the structure of large protein complexes, membrane proteins, and other challenging biological assemblies that are often intractable to crystallization. While Cryo-EM is revolutionary for large macromolecules, its application in directly visualizing the binding of small molecules like this compound can be challenging due to resolution limitations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-protein interactions in solution, providing dynamic and kinetic information that is complementary to static crystal structures. Several NMR methods can be applied to characterize the binding of this compound to its targets.
Chemical Shift Perturbation (CSP): By recording 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotope-labeled protein upon titration with the ligand, changes in the chemical shifts of specific amino acid residues can be mapped onto the protein's structure to identify the binding site.
Saturation Transfer Difference (STD) NMR: This method identifies which protons on the ligand are in close contact with the protein. It is particularly useful for determining the "binding epitope" of the small molecule, highlighting the parts of the molecule that are crucial for the interaction.
WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This technique helps to distinguish binders from non-binders in a mixture, making it useful for screening fragments or compound libraries.
These techniques can confirm binding, determine binding affinity (Kd), and provide insights into the conformational state of both the ligand and the protein in the bound state. researchgate.net
Table 2: NMR Spectroscopy Techniques for Studying Ligand-Protein Interactions
| Technique | Information Obtained | Requirements |
|---|---|---|
| Chemical Shift Perturbation (CSP) | Binding site mapping, affinity determination (Kd) | Isotope-labeled protein (e.g., ¹⁵N, ¹³C) |
| Saturation Transfer Difference (STD) NMR | Ligand binding epitope, screening | Unlabeled protein and ligand |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Intermolecular distances, bound ligand conformation | Isotope labeling can be beneficial |
Allosteric Modulation versus Orthosteric Binding Mechanisms of Pyrido[2,3-D]pyrimidine Ligands
The mechanism by which a ligand modulates its target's function is fundamental to its pharmacological profile. Ligands can bind to the primary, functional site (orthosteric site) or to a distinct, secondary site (allosteric site). quora.com
Orthosteric Binding: An orthosteric ligand binds to the same site as the endogenous substrate or ligand. quora.com In the context of protein kinases, the orthosteric site is the ATP-binding pocket. The vast majority of pyrido[2,3-d]pyrimidine-based kinase inhibitors, including likely this compound, are designed as ATP-competitive inhibitors. nih.gov They occupy the ATP pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This mechanism is a form of competitive inhibition.
Allosteric Modulation: An allosteric modulator binds to a site topographically distinct from the orthosteric site, inducing a conformational change that alters the protein's activity. researchgate.netdrugdiscoverytrends.com Allosteric modulators can be inhibitors or enhancers (Positive Allosteric Modulators, or PAMs). nih.gov This mechanism offers potential advantages in terms of selectivity, as allosteric sites are generally less conserved across protein families than orthosteric sites. drugdiscoverytrends.comnih.gov While allosteric modulation is a known mechanism for some purine (B94841) and pyrimidine (B1678525) receptors, the pyrido[2,3-d]pyrimidine scaffold is predominantly associated with orthosteric kinase inhibition. rsc.orgnih.gov
Table 3: Comparison of Orthosteric and Allosteric Binding Mechanisms
| Feature | Orthosteric Binding | Allosteric Modulation |
|---|---|---|
| Binding Site | Primary, active site (e.g., ATP pocket) quora.com | Secondary, regulatory site, distant from the active site drugdiscoverytrends.com |
| Mechanism | Typically competitive inhibition with the endogenous ligand | Non-competitive modulation; induces conformational change drugdiscoverytrends.com |
| Selectivity | Can be challenging due to conserved binding sites across families | Potentially higher, as allosteric sites are more diverse drugdiscoverytrends.comnih.gov |
| Effect | "On/off" switch, blocking the primary function | "Dimmer switch," fine-tuning the protein's activity quora.com |
| Relevance to Pyrido[2,3-d]pyrimidines | The primary mechanism for kinase inhibitor derivatives nih.gov | Less common, but an emerging strategy for related heterocyclic compounds nih.gov |
Target Deconvolution Strategies and Polypharmacology Assessment for this compound
Many small molecule inhibitors, particularly those targeting conserved sites like the ATP pocket of kinases, exhibit polypharmacology , meaning they bind to multiple targets. nih.gov This can be a source of unwanted side effects or, advantageously, can lead to enhanced therapeutic efficacy through the modulation of multiple disease-relevant pathways. nih.govnih.gov For a compound like this compound, which is based on a common kinase inhibitor scaffold, assessing its full target profile is essential.
Target deconvolution refers to the set of methods used to identify the specific molecular targets of a bioactive compound. Key strategies include:
Kinase Profiling Panels: The compound is screened against a large panel of recombinant kinases (e.g., >400) to determine its inhibitory activity (IC₅₀ or Ki) against each. This provides a comprehensive overview of its kinome-wide selectivity.
Chemical Proteomics: Techniques like affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, can identify targets in a more native environment.
Computational Approaches: Predictive modeling and docking simulations can be used to screen the compound in silico against structural databases of potential targets to generate hypotheses about its binding profile. researchgate.net
Phenotypic Screening and Pathway Analysis: Observing the cellular effects of the compound can provide clues about the pathways it modulates, which can then be traced back to specific molecular targets. nih.gov
The pyrido[2,3-d]pyrimidine scaffold has been associated with the inhibition of a wide range of kinases, highlighting the importance of these deconvolution strategies. rsc.org
Table 4: Potential Kinase Targets for the Pyrido[2,3-d]pyrimidine Scaffold
| Kinase Family | Specific Examples | Associated Disease Area |
|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4, CDK6 | Cancer nih.gov |
| Tyrosine Kinases | EGFR, HER2, ABL, FGFR | Cancer rsc.orgnih.gov |
| PI3K/Akt/mTOR Pathway | PI3K, Akt, mTOR | Cancer, Metabolic Disorders rsc.orgnih.gov |
| Mitogen-Activated Protein Kinases (MAPK) | p38 | Inflammation, Cancer rsc.org |
This table lists potential targets based on published activity for the broader class of pyrido[2,3-d]pyrimidine derivatives.
Computational and Theoretical Studies of 4 Piperazin 1 Yl Pyrido 2,3 D Pyrimidine
Molecular Docking Simulations for Ligand-Target Recognition and Binding Pose Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine and for virtual screening of compound libraries.
Evaluation of Scoring Functions and Docking Algorithms
The accuracy of molecular docking heavily relies on the chosen scoring functions and docking algorithms. Scoring functions estimate the binding affinity between a ligand and a protein, while docking algorithms explore the conformational space of the ligand within the protein's binding site.
For pyrido[2,3-d]pyrimidine (B1209978) derivatives, various docking programs and scoring functions have been employed to predict their binding affinities against different biological targets. For instance, in studies involving similar compounds, software such as AutoDock Vina has been utilized. nih.gov The selection of an appropriate scoring function is critical and is often validated by its ability to distinguish between known active and inactive compounds. The choice of algorithm can range from rigid docking, which treats both the ligand and protein as rigid bodies, to more complex flexible docking, which allows for conformational changes in the ligand and sometimes the protein. jetir.org
A common approach involves a multi-stage docking protocol. Initially, a fast virtual screening of a large library of compounds may be performed using a simpler scoring function. Subsequently, more computationally intensive methods are applied to the top-ranking candidates for more accurate binding energy estimation. jetir.org
Table 1: Examples of Docking Studies on Related Pyrido[2,3-d]pyrimidine Derivatives
| Target Protein | Docking Software/Algorithm | Key Findings |
| Cyclin-Dependent Kinase 1 (CDK1) | Not specified | A novel 2,5-piperazino substituted pyrido[4,3-d]pyrimidine (B1258125) showed low binding energy, comparable to the investigational drug Dinaciclib. researchgate.net |
| PIM-1 Kinase | Not specified | A lead pyrido[2,3-d]pyrimidine derivative demonstrated potent inhibition, with molecular docking highlighting key binding interactions. rsc.orgrsc.org |
| SARS-CoV-2 Main Protease (Mpro) | AutoDock Vina | Several pyrido[2,3-d]pyrimidine derivatives showed promising antiviral activity with low IC50 values, supported by in silico docking results. nih.gov |
Conformational Analysis of this compound in Biological Binding Sites
The conformational flexibility of a ligand is a critical determinant of its binding affinity. For this compound, the piperazine (B1678402) ring can adopt various conformations, such as the chair, boat, and twist-boat forms. Conformational analysis aims to identify the low-energy conformations that are most likely to be biologically active.
Studies on similar 1-(2-pyrimidinyl)piperazine derivatives have shown that the piperazine ring typically adopts a chair conformation. nih.govresearchgate.net The orientation of the pyrido[2,3-d]pyrimidine core and the piperazine substituent within a binding site is crucial for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues. For example, the nitrogen atoms of the pyrimidine (B1678525) and piperazine rings can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions.
Computational methods can predict the likely binding poses and the specific interactions that stabilize the ligand-protein complex. These predictions are invaluable for understanding the structure-activity relationship and for designing more potent and selective analogs.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the complex's behavior over time.
Trajectory Analysis and Binding Pose Stability Assessment
MD simulations generate a trajectory of the atomic coordinates of the system over time. Analysis of this trajectory can reveal the stability of the predicted binding pose from docking studies. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess conformational changes. mdpi.com
For a stable binding pose, the ligand is expected to exhibit minimal fluctuations within the binding pocket throughout the simulation. The persistence of key intermolecular interactions, such as hydrogen bonds, observed in the initial docked pose is also a strong indicator of a stable complex. Studies on related phenyl-piperazine scaffolds have utilized extended MD simulations to analyze conformational changes and ligand binding. nih.gov
Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Prediction
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a target protein. FEP simulations involve "alchemically" transforming one ligand into another in both the solvated state and when bound to the protein. The difference in the free energy change of these two transformations provides the relative binding affinity.
Quantum Chemical Calculations on this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These calculations can provide valuable information about the geometry, charge distribution, and reactivity of this compound.
Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's electronic structure and its propensity to donate or accept electrons. The electrostatic potential surface can be mapped to identify regions of positive and negative charge, which are important for intermolecular interactions.
These quantum mechanical properties can be used as descriptors in quantitative structure-activity relationship (QSAR) studies to build predictive models of biological activity. While detailed quantum chemical studies specifically on this compound are not widely published, such calculations are a standard component in the computational characterization of novel therapeutic agents.
Electronic Structure Properties and Reactivity Prediction
The electronic structure of this compound is foundational to its chemical reactivity and molecular interactions. The core of the molecule is the pyrido[2,3-d]pyrimidine scaffold, a bicyclic heteroaromatic system containing four nitrogen atoms. jocpr.com This nitrogen-rich system creates a distinct distribution of electron density.
The pyridine (B92270) and pyrimidine rings are electron-deficient (electrophilic) in nature, which influences their reactivity. jocpr.com The piperazine moiety attached at the 4-position, however, acts as an electron-donating group. This substitution modulates the electronic properties of the entire scaffold. Computational methods like Density Functional Theory (DFT) are often employed to calculate properties such as molecular electrostatic potential (MEP) maps, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO).
For this class of compounds, the HOMO is typically distributed over the electron-rich piperazine and parts of the fused ring system, while the LUMO is localized on the electron-deficient pyridopyrimidine core. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. The MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridopyrimidine ring, indicating regions susceptible to electrophilic attack or capable of forming hydrogen bonds as acceptors. Conversely, the N-H group of the piperazine ring would show a positive potential (blue), highlighting its role as a hydrogen bond donor.
Conformational Preferences and Tautomeric Forms
The structural flexibility of this compound is largely dictated by the piperazine ring and the rotational freedom around the C4-N(piperazine) bond.
Conformational Preferences: The piperazine ring typically adopts a stable chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and may be relevant during receptor binding. The orientation of the piperazine ring relative to the planar pyridopyrimidine scaffold is a critical conformational parameter. Studies on similar 1-(2-pyrimidinyl)piperazine derivatives have analyzed these preferences to build models of bioactive conformations. researchgate.net The specific arrangement in 3D space determines how the molecule presents its pharmacophoric features to a biological target.
Tautomeric Forms: Tautomerism is a potential phenomenon in the pyrido[2,3-d]pyrimidine ring system, especially if it can exist in lactam-lactim or amine-imine forms. For the unsubstituted pyrido[2,3-d]pyrimidine core, keto-enol tautomerism can occur, particularly in derivatives with oxo groups. researchgate.net In this compound, the primary tautomerism would likely involve proton migration between the nitrogen atoms of the pyrimidine ring. Quantum chemical calculations are necessary to determine the relative energies of these tautomers and predict the most stable form under physiological conditions. The prevalence of a specific tautomer can significantly impact its binding mode and biological activity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling for Design Optimization
In silico ADME prediction is a critical step in early-stage drug discovery, used to computationally estimate the pharmacokinetic properties of a compound and identify potential liabilities. nih.gov For derivatives of the pyrido[2,3-d]pyrimidine scaffold, various computational models are used to predict their drug-likeness and ADME profile. researchgate.netnih.gov
These predictions are often based on established rules like Lipinski's Rule of Five and Veber's rules, which correlate physicochemical properties with oral bioavailability. ajpamc.com Software tools such as SwissADME and QikProp are commonly used to calculate these properties. researchgate.netajpamc.com Studies on related pyrimidine derivatives have shown that these tools can effectively predict gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450. ajpamc.comresearchgate.net
The table below presents a typical in silico ADME prediction profile for a compound with a structure similar to this compound, based on general findings for this chemical class.
| Property | Predicted Value/Range | Significance |
|---|---|---|
| Molecular Weight (g/mol) | ~243.28 | Compliance with Lipinski's Rule (<500) |
| LogP (Octanol/Water Partition) | 1.5 - 2.5 | Indicates good balance of hydrophilicity and lipophilicity |
| Hydrogen Bond Donors | 1 | Compliance with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 5 | Compliance with Lipinski's Rule (≤10) |
| Topological Polar Surface Area (TPSA) | 60 - 80 Ų | Suggests good oral absorption and cell permeability |
| Gastrointestinal (GI) Absorption | High | Predicts good absorption from the gut |
| Blood-Brain Barrier (BBB) Permeant | Likely No/Low | Indicates limited penetration into the central nervous system |
| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP1A2, CYP2D6) | Highlights potential for drug-drug interactions |
Virtual Screening and Ligand-Based Pharmacophore Modeling for Novel Ligand Discovery
The this compound scaffold is a valuable starting point for discovering new biologically active molecules. Virtual screening and pharmacophore modeling are key computational strategies used for this purpose. nih.gov
Virtual Screening: This technique involves computationally screening large libraries of chemical compounds against a specific biological target to identify potential "hits." For the pyrido[2,3-d]pyrimidine class, virtual screening has been used to identify potential inhibitors of enzymes like human thymidylate synthase, a target in cancer therapy. nih.gov In such studies, a library of pyrido[2,3-d]pyrimidine derivatives would be docked into the active site of the target protein to predict binding affinity and interaction patterns.
Ligand-Based Pharmacophore Modeling: When the 3D structure of the target is unknown, a pharmacophore model can be built based on a set of known active molecules. mdpi.com A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For a series of active pyrido[2,3-d]pyrimidine analogues, a common pharmacophore model might include:
An aromatic ring feature corresponding to the fused pyridopyrimidine core.
One or more hydrogen bond acceptor features from the pyrimidine nitrogens.
A hydrogen bond donor feature from the piperazine N-H group.
A positive ionizable or hydrogen bond acceptor feature from the second piperazine nitrogen.
This model can then be used as a 3D query to search databases for new compounds that match the pharmacophore, potentially leading to the discovery of novel ligands with different chemical scaffolds but similar biological activity. mdpi.com
Chemoinformatics and Machine Learning Applications in this compound Research
Chemoinformatics applies computational methods to solve chemical problems, and it is heavily utilized in the study of compounds like this compound. Machine learning (ML), a subset of artificial intelligence, is increasingly being integrated into these chemoinformatic workflows.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are a cornerstone of chemoinformatics. They establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and the biological activity of a series of compounds. pharmaceuticaljournal.net For pyrido[2,3-d]pyrimidine derivatives, a QSAR study would involve synthesizing and testing a series of analogues, calculating various descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods or ML algorithms to build a predictive model. This model can then estimate the activity of unsynthesized compounds, guiding the design of more potent molecules.
Machine Learning Applications: ML models are being used to enhance various aspects of drug discovery for this compound class.
Predictive Modeling: ML algorithms can build more sophisticated QSAR and ADME-Tox models than traditional statistical methods, handling complex, non-linear relationships in the data. nih.gov
De Novo Design: Generative ML models can design entirely new molecules based on desired properties, potentially creating novel pyrido[2,3-d]pyrimidine derivatives with optimized activity and pharmacokinetic profiles.
Synthesis Prediction: ML tools can assist chemists by predicting viable synthetic routes for complex target molecules, optimizing reaction conditions and improving yields. researchgate.net
Through these applications, chemoinformatics and machine learning accelerate the research cycle, enabling a more efficient design, screening, and optimization process for novel therapeutics based on the this compound scaffold.
Advanced Methodologies for Characterizing 4 Piperazin 1 Yl Pyrido 2,3 D Pyrimidine Interactions
Biophysical Techniques for Binding Kinetics and Thermodynamics
Biophysical methods provide quantitative data on the dynamics and energetics of the interaction between a ligand, such as 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine, and its target protein.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.
In a typical SPR experiment to study this compound, the target protein (e.g., a specific kinase) would be immobilized on the sensor chip. The compound would then be flowed over the surface at various concentrations. The binding is observed as a change in the SPR signal over time, generating a sensorgram. From these sensorgrams, crucial kinetic parameters can be determined.
Key Parameters Obtainable from SPR:
| Parameter | Symbol | Description |
| Association Rate Constant | ka | Describes the rate at which the compound binds to the target. |
| Dissociation Rate Constant | kd | Describes the rate at which the compound-target complex dissociates. |
| Equilibrium Dissociation Constant | KD | A measure of the affinity of the compound for the target, calculated as kd/ka. A lower KD value indicates a higher binding affinity. |
This real-time data is invaluable for distinguishing between compounds that achieve high affinity through a fast association rate versus those with a slow dissociation rate, providing deep insights into the binding mechanism.
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. mdpi.com It directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein.
The resulting isotherm can be analyzed to provide a complete thermodynamic profile of the interaction. mdpi.com
Thermodynamic Parameters from ITC:
| Parameter | Symbol | Description |
| Binding Affinity | KA (KD) | The association (or dissociation) constant, indicating the strength of the interaction. |
| Enthalpy Change | ΔH | The measure of the heat released or absorbed upon binding, reflecting changes in hydrogen bonding and van der Waals interactions. |
| Entropy Change | ΔS | The measure of the change in disorder of the system upon binding, reflecting changes in conformational freedom and solvent reorganization. |
| Stoichiometry | n | The molar ratio of the ligand to the protein in the final complex. |
This detailed thermodynamic signature helps to understand the driving forces behind the binding, whether it is enthalpically driven (e.g., strong hydrogen bonds) or entropically driven (e.g., hydrophobic effects).
MicroScale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF) are valuable techniques for quantifying binding affinities and assessing ligand-induced stability changes.
MicroScale Thermophoresis (MST) measures the directed movement of molecules in a microscopic temperature gradient. nih.govunipr.it This movement, known as thermophoresis, is sensitive to changes in the size, charge, and solvation shell of a molecule. nih.gov When this compound binds to its target protein, the thermophoretic properties of the protein change. By fluorescently labeling the target and titrating the compound, the fraction of bound protein can be determined, and a binding curve can be generated to calculate the dissociation constant (KD). nih.govblogspot.com MST is a solution-based method that requires minimal sample consumption and is robust against complex biological matrices. mdpi.com
Differential Scanning Fluorimetry (DSF) , also known as the thermal shift assay, measures the thermal stability of a protein by monitoring its unfolding temperature. nih.gov A fluorescent dye that binds to the hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases. The midpoint of this transition is the melting temperature (Tm). The binding of a ligand like this compound typically stabilizes the protein, leading to an increase in its Tm. This change in melting temperature (ΔTm) is indicative of a direct binding interaction and can be used to screen for and rank ligands. nih.gov
Comparative Data from MST and DSF:
| Technique | Primary Measurement | Key Output |
| MST | Change in thermophoretic movement upon ligand titration. | Equilibrium Dissociation Constant (KD). |
| DSF | Change in protein melting temperature upon ligand binding. | Thermal Shift (ΔTm). |
Advanced Spectroscopic Methods for Investigating Ligand-Target Interactions
Spectroscopic methods offer insights into the structural changes that occur in both the ligand and the target protein upon complex formation.
Fluorescence spectroscopy can be used to study the binding of this compound if either the compound itself is fluorescent or if the target protein has intrinsic fluorescence (e.g., from tryptophan residues). Binding events can cause changes in the fluorescence intensity or a shift in the emission maximum, which can be used to calculate binding affinities.
Fluorescence anisotropy provides information about the size and shape of the fluorescent molecule. When a small fluorescent ligand binds to a much larger protein, its tumbling rate in solution slows down dramatically. This leads to an increase in the fluorescence anisotropy. By titrating the target protein into a solution of a fluorescently labeled version of the compound, one can measure the change in anisotropy to determine the binding affinity.
Circular Dichroism (CD) spectroscopy is a widely used technique for examining the structure and conformational changes of proteins. researchgate.netnih.gov It measures the differential absorption of left- and right-circularly polarized light. researchgate.netmdpi.com
Far-UV CD (190-250 nm) provides information about the secondary structure of the protein (α-helices, β-sheets, random coils). nih.gov
Near-UV CD (250-350 nm) is sensitive to the tertiary structure, monitoring the environment around aromatic amino acid residues. nih.gov
By comparing the CD spectrum of the target protein in the absence and presence of this compound, any ligand-induced conformational changes can be detected. nih.gov For example, a significant change in the far-UV spectrum would indicate a rearrangement of the protein's secondary structure upon binding. Thermal denaturation can also be monitored by CD, providing information on how the ligand affects the protein's stability. yizimg.com
Information from CD Spectroscopy:
| Spectral Region | Structural Information | Application in Ligand Binding |
| Far-UV | Secondary Structure Content (α-helix, β-sheet) | Detects changes in the overall fold and secondary structure elements of the protein upon compound binding. |
| Near-UV | Tertiary Structure (Aromatic Residue Environment) | Probes changes in the local environment of specific residues, often within or near the binding site. |
Chemical Biology Approaches in Studying this compound
Chemical biology provides a powerful lens through which the intricate interactions of small molecules like this compound with their biological targets can be elucidated within a cellular context. By employing specially designed chemical tools, researchers can move beyond traditional biochemical assays to identify direct binding partners and assess the functional consequences of these interactions in complex biological systems. This section explores two key chemical biology methodologies, affinity-based probes and activity-based protein profiling, and their application in characterizing the molecular interactions of this compound.
Development and Application of Affinity-Based Probes and Proteomics
Affinity-based probes are instrumental in the identification of the specific cellular targets of a small molecule. This approach involves chemically modifying the compound of interest, in this case, this compound, to incorporate a reactive or reporter group. The modified compound, or probe, retains its ability to bind to its native targets.
The development of an affinity-based probe for this compound would typically involve the addition of a linker arm to a position on the molecule that is not critical for its target-binding activity. This linker is then appended with a tag, such as biotin (B1667282) or a photo-activatable crosslinking group. When introduced to a cellular lysate or intact cells, the probe binds to its target proteins. Subsequent activation of the crosslinker or affinity purification using the tag allows for the isolation of the probe-target complex. The identity of the bound proteins is then determined using mass spectrometry-based proteomics.
A study on the broader class of pyrido[2,3-d]pyrimidine (B1209978) compounds demonstrated the efficacy of this approach. Researchers utilized an immobilized pyrido[2,3-d]pyrimidine ligand as an affinity probe to identify over 30 human protein kinases that are affected by this class of compounds. nih.gov This highlights the utility of proteomic methods with immobilized kinase inhibitors for discovering new therapeutic targets. nih.gov Among the identified targets were not only tyrosine kinases but also serine/threonine kinases such as Rip-like interacting caspase-like apoptosis-regulatory protein kinase (RICK) and p38alpha. nih.gov
The general workflow for using an affinity-based probe of this compound is as follows:
Probe Design and Synthesis: A derivative of this compound is synthesized with a linker and an affinity tag (e.g., biotin).
Incubation with Proteome: The probe is incubated with a complex biological sample, such as a cell lysate or tissue extract.
Affinity Purification: The probe and its bound proteins are captured using an affinity matrix (e.g., streptavidin beads for a biotinylated probe).
Elution and Identification: The captured proteins are eluted and identified using liquid chromatography-mass spectrometry (LC-MS/MS).
This powerful combination of affinity probes and proteomics allows for an unbiased and global identification of the cellular interactome of this compound, providing crucial insights into its mechanism of action.
| Probe Component | Function | Example |
| Parent Compound | Binds to target protein(s) | This compound |
| Linker | Spatially separates the parent compound from the tag | Polyethylene (B3416737) glycol (PEG) |
| Affinity Tag | Enables purification of the probe-protein complex | Biotin |
| Reporter Group | Allows for visualization or detection | Fluorescent dye |
Activity-Based Protein Profiling (ABPP) for Target Identification
Activity-Based Protein Profiling (ABPP) is a sophisticated chemical proteomic strategy that utilizes reactive chemical probes to directly assess the functional state of enzymes and other proteins within a complex proteome. nih.govnih.gov Unlike traditional affinity-based methods that identify binding partners regardless of their functional state, ABPP specifically targets the active sites of proteins, providing a more dynamic picture of target engagement. doaj.org
The application of ABPP to study this compound would typically involve a competitive experimental design. In this setup, a biological system (e.g., live cells or cell lysate) is pre-incubated with this compound. Subsequently, an activity-based probe that targets a specific class of enzymes (e.g., kinases) is introduced. The probe will bind to the active sites of its target enzymes that are not already occupied by this compound. By comparing the protein labeling profile of the treated sample to a control sample (without the compound), a reduction in probe labeling for specific proteins indicates that these are direct targets of this compound.
The key components of an ABPP experiment for this compound target identification are:
The Compound of Interest: this compound.
The Activity-Based Probe (ABP): A small molecule probe with three key features: a reactive group that covalently modifies the active site of a target enzyme, a recognition element that directs the probe to a specific protein family, and a reporter tag (e.g., a fluorophore or biotin) for detection and identification.
The Proteome: The complex mixture of proteins from the biological sample.
The competitive ABPP workflow would proceed as follows:
Treatment: The biological sample is treated with this compound.
Probe Labeling: The treated sample is then incubated with a suitable ABP.
Analysis: The proteome is analyzed to identify proteins with reduced probe labeling. This can be done by gel electrophoresis and fluorescence scanning or by mass spectrometry for a more comprehensive and precise identification of the targets. nih.gov
This methodology is particularly valuable for identifying the specific kinase targets of this compound, as many pyrido[2,3-d]pyrimidine derivatives are known to be kinase inhibitors. rsc.org By using broad-spectrum kinase ABPs, researchers can profile the inhibitory activity of the compound against a large number of kinases simultaneously in a native biological context.
| Step | Description | Purpose |
| 1. Pre-incubation | A biological sample is incubated with this compound. | To allow the compound to bind to its target proteins. |
| 2. Probe Addition | An activity-based probe is added to the sample. | To label the active sites of proteins not bound by the compound. |
| 3. Lysis & Tagging | Cells are lysed, and a reporter tag is attached to the probe (if using a two-step probe). | To enable visualization or enrichment of labeled proteins. |
| 4. Proteomic Analysis | The sample is analyzed by gel electrophoresis or mass spectrometry. | To identify proteins with decreased probe labeling, indicating them as targets of the compound. |
Future Directions and Emerging Research Avenues for 4 Piperazin 1 Yl Pyrido 2,3 D Pyrimidine
Development of Novel and Sustainable Synthetic Strategies for Enhanced Efficiency
The development of new and improved methods for synthesizing 4-(piperazin-1-YL)pyrido[2,3-d]pyrimidine is a crucial area of future research. Current synthetic routes can be complex and may not be the most efficient or environmentally friendly. Researchers are increasin ontosight.aigly focusing on "green chemistry" approaches to make the production of such compounds more sustainable. This includes exploring n ontosight.aiovel one-pot synthesis methods, which can significantly streamline the production process. The goal is to create syn mdpi.comthetic pathways that are not only more efficient in terms of yield and time but also minimize waste and the use of hazardous reagents.
Exploration of Undiscovered Biological Targets and Mechanisms beyond Current Research Paradigms
While the pyridopyrimidine scaffold is known to interact with a variety of biological targets, particularly protein kinases, there is a vast, unexplored landscape of potential new targets for this compound. Future research will like rjptonline.orgrsc.orgly move beyond the well-trodden path of known kinase inhibition to identify novel interacting proteins and cellular pathways. This exploration could uncover entirely new therapeutic applications for this class of compounds. The pyridopyrimidine core is a versatile structure found in many biologically active molecules, suggesting that this compound could have a wide range of effects within the cell. Recent studies on similar mdpi.com pyridopyrimidine derivatives have shown activity against targets like PIM-1 kinase, highlighting the potential for discovering new and potent biological activities.
Integration ofnih.govrsc.orgArtificial Intelligence and Machine Learning in Compound Design and Optimization Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of new drug candidates. These powerful computatio nih.govmdpi.comnal tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel molecules. For 4-(piperazin-1-YL)pyr premierscience.comnih.govido[2,3-d]pyrimidine, AI and ML algorithms can be used to design new derivatives with enhanced potency, selectivity, and drug-like properties. This data-driven approach crimsonpublishers.com can significantly accelerate the drug discovery process by prioritizing the most promising compounds for synthesis and testing, thereby reducing the time and cost of research and development.
Precision Molecnih.govular Design for Enhanced Selectivity and Reduced Off-Target Interactions
A key challenge in developing new drugs is to ensure that they interact specifically with their intended target while avoiding off-target interactions that can lead to unwanted side effects. Precision molecular design, guided by computational methods, is a critical strategy for improving the selectivity of compounds like this compound. Techniques such as struct pharmafeatures.comure-based drug design and molecular docking allow researchers to visualize and predict how a molecule will bind to its target protein. This understanding enable nih.govmdpi.coms the rational design of modifications to the compound's structure to enhance its affinity for the desired target and minimize interactions with other proteins. The highly conserved natu acs.orgre of the ATP binding site in kinases, a common target for pyridopyrimidines, makes achieving high selectivity a significant challenge that precision design can help overcome.
Collaborative anih.govnd Interdisciplinary Research Frameworks to Accelerate Discovery and Innovation
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. Advancing the understandi acs.orgnih.govng and application of this compound will require the combined expertise of medicinal chemists, biologists, computational scientists, and pharmacologists. Establishing collaborativ indianabiosciences.orge frameworks between academic research institutions and the pharmaceutical industry can bridge the gap between basic discovery and clinical development. Such partnerships are see acs.orgtandfonline.comn as a key driver of innovation in the pharmaceutical sector. Open communication and th acs.orge sharing of data and resources among researchers from different fields will be essential to accelerate the pace of discovery and translate scientific insights into new therapeutic innovations.
Q & A
Q. What are the common synthetic strategies for preparing 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine derivatives?
The Gould-Jacobs reaction is a foundational method, involving condensation of 6-aminopyrimidines with diethyl ethoxymethylenemalonate followed by thermal cyclization . Modern approaches include one-pot syntheses catalyzed by environmentally benign systems like bismuth(III) triflate, which offer atom economy and reduced waste . Microwave-assisted methods using palladium catalysts (e.g., bis-triphenylphosphine-palladium(II) chloride) enable rapid coupling reactions, achieving yields >90% under optimized conditions (60°C, 20 minutes) . Key variables affecting yields include catalyst choice, solvent (e.g., DMF or dichloroethane), and substituent electronic effects .
Q. How are pyrido[2,3-d]pyrimidine derivatives characterized structurally?
Standard techniques include:
- IR spectroscopy : Identifies carbonyl (1600–1700 cm⁻¹) and NH/OH stretches.
- ¹H/¹³C NMR : Resolves substituent-specific signals; e.g., unique H-N-H geminal coupling in 4-amino-5-oxo derivatives .
- Mass spectrometry : Confirms molecular weight (e.g., C21H17N3O derivatives at 327.38 g/mol) . Advanced characterization may require X-ray crystallography to resolve ambiguities in tautomeric forms or regioselectivity .
Advanced Research Questions
Q. How can structural modifications at the R1, R2, and R3 positions of pyrido[2,3-d]pyrimidine optimize biological activity?
- R1 (piperazine ring) : Substitution with aryl/heteroaryl groups (e.g., 4-(2-methoxyphenyl)piperazinyl) enhances binding to targets like neurotensin receptors by modulating lipophilicity and hydrogen-bonding .
- R2/R3 (pyrimidine core) : Introducing electron-withdrawing groups (e.g., Cl, F) improves enzyme inhibition (e.g., eEF-2K IC50 = 420 nM for compound 6 vs. 930 nM for compound 9) .
- Case study : Replacement of thieno with pyrido groups in menin-MLL inhibitors (e.g., MI-3 vs. MI-2) alters efficacy in colony formation assays, suggesting divergent mechanisms .
Q. What experimental approaches resolve contradictions in biological activity data across analogs?
- Enzyme kinetics : Compare inhibitory constants (Ki) under standardized conditions (e.g., eEF-2K inhibition with/without AMPK activation) .
- Structural modeling : Docking studies using homology models (e.g., eEF-2K catalytic domain) clarify steric/electronic mismatches .
- Crystallography : Ternary complexes (e.g., human DHFR bound to pyrido[2,3-d]pyrimidine analogs) reveal critical binding interactions, such as NADPH cofactor positioning .
Q. How do synthetic byproducts or impurities affect pharmacological outcomes?
- Impurity profiling : HPLC-MS identifies common byproducts like 2,2'-(piperazine-1,4-diyl)dipyrimidine (CAS 84746-24-7), which may antagonize target binding .
- Case study : Residual palladium from Stille couplings (e.g., tributylstannyl furan reactions) can inhibit cellular assays; rigorous purification (e.g., Chelex resin) is essential .
Methodological Challenges
Q. What strategies improve regioselectivity in heteroannulation reactions of pyrido[2,3-d]pyrimidines?
- Solvent control : Polar aprotic solvents (DMF, DMSO) favor cyclization at C-6 over C-2 .
- Catalyst tuning : Lewis acids like BiCl3 vs. Brønsted acids (L-proline) shift product ratios by altering transition-state stabilization .
- Microwave optimization : Short reaction times (20 minutes vs. 24 hours) reduce side reactions (e.g., oxidation of thioethers to sulfones) .
Q. How can computational tools guide the design of pyrido[2,3-d]pyrimidine-based inhibitors?
- Homology modeling : Predicts binding pockets (e.g., eEF-2K catalytic domain) for virtual screening .
- MD simulations : Evaluate stability of enzyme-inhibitor complexes (e.g., menin-MLL) under physiological conditions .
- QSAR : Correlate substituent parameters (logP, polar surface area) with activity (e.g., DHFR inhibition pIC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
